1-(2-Amino-6-chlorophenyl)piperidin-4-ol
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Overview
Description
1-(2-Amino-6-chlorophenyl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a 2-amino-6-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-chlorophenyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-6-chlorobenzaldehyde and piperidine.
Formation of Intermediate: The 2-amino-6-chlorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the reduction step.
Solvent Selection: Choosing appropriate solvents like ethanol or methanol to optimize the reaction conditions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-chlorophenyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 1-(2-Amino-6-chlorophenyl)-4-piperidinone.
Reduction: Formation of 1-(2-Amino-6-chlorophenyl)-4-piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-6-chlorophenyl)piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-chlorophenyl)piperidin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting processes such as mood regulation and cognitive function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chlorophenol: Shares the amino and chloro substituents but lacks the piperidine ring.
2-Amino-6-chloropurine: Contains a purine ring instead of a piperidine ring.
2-(2-Amino-6-chlorophenyl)ethanol: Similar structure but with an ethanol group instead of a piperidinol group.
Uniqueness
1-(2-Amino-6-chlorophenyl)piperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidine ring and hydroxyl group make it a versatile intermediate in organic synthesis and a potential pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
1-(2-amino-6-chlorophenyl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-9-2-1-3-10(13)11(9)14-6-4-8(15)5-7-14/h1-3,8,15H,4-7,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCGVJUKYUDIIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=CC=C2Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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